![molecular formula C16H24ClNO6 B6133377 N-[2-[2-(2-chloro-5-methylphenoxy)ethoxy]ethyl]propan-2-amine;oxalic acid](/img/structure/B6133377.png)
N-[2-[2-(2-chloro-5-methylphenoxy)ethoxy]ethyl]propan-2-amine;oxalic acid
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Overview
Description
N-[2-[2-(2-chloro-5-methylphenoxy)ethoxy]ethyl]propan-2-amine;oxalic acid is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound is characterized by the presence of a chlorinated aromatic ring, ether linkages, and an amine group, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[2-(2-chloro-5-methylphenoxy)ethoxy]ethyl]propan-2-amine typically involves multiple steps, starting with the chlorination of 5-methylphenol to produce 2-chloro-5-methylphenol. This intermediate is then reacted with ethylene oxide to form 2-(2-chloro-5-methylphenoxy)ethanol. The next step involves the reaction of this intermediate with 2-chloroethylamine under basic conditions to yield N-[2-[2-(2-chloro-5-methylphenoxy)ethoxy]ethyl]propan-2-amine. Finally, the compound is treated with oxalic acid to form the oxalate salt.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters, such as temperature and pressure, can further enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N-[2-[2-(2-chloro-5-methylphenoxy)ethoxy]ethyl]propan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The chlorinated aromatic ring can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
N-[2-[2-(2-chloro-5-methylphenoxy)ethoxy]ethyl]propan-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[2-[2-(2-chloro-5-methylphenoxy)ethoxy]ethyl]propan-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the amine group allows the compound to form hydrogen bonds and ionic interactions with its targets, leading to inhibition or activation of biological pathways. The ether linkages and chlorinated aromatic ring contribute to the compound’s overall stability and reactivity.
Comparison with Similar Compounds
Similar Compounds
N-[2-[2-(2-chlorophenoxy)ethoxy]ethyl]propan-2-amine: Similar structure but lacks the methyl group on the aromatic ring.
N-[2-[2-(2-bromophenoxy)ethoxy]ethyl]propan-2-amine: Bromine atom instead of chlorine.
N-[2-[2-(2-fluorophenoxy)ethoxy]ethyl]propan-2-amine: Fluorine atom instead of chlorine.
Uniqueness
N-[2-[2-(2-chloro-5-methylphenoxy)ethoxy]ethyl]propan-2-amine is unique due to the presence of the 5-methyl group on the aromatic ring, which can influence its reactivity and interaction with biological targets. This structural feature can enhance the compound’s specificity and potency in various applications.
Properties
IUPAC Name |
N-[2-[2-(2-chloro-5-methylphenoxy)ethoxy]ethyl]propan-2-amine;oxalic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22ClNO2.C2H2O4/c1-11(2)16-6-7-17-8-9-18-14-10-12(3)4-5-13(14)15;3-1(4)2(5)6/h4-5,10-11,16H,6-9H2,1-3H3;(H,3,4)(H,5,6) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FCFJQHJKRBYOMH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)Cl)OCCOCCNC(C)C.C(=O)(C(=O)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClNO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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